![molecular formula C9H9BrN6O B14161914 N~1~-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14161914.png)
N~1~-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further linked to a tetrazole ring through a methyleneamino group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]tetrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-methoxybenzaldehyde and 5-aminotetrazole.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 5-aminotetrazole. This reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Analyse Des Réactions Chimiques
1-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can participate in substitution reactions, where it is replaced by other functional groups. Common reagents for these reactions include nucleophiles such as amines or thiols.
Cycloaddition: The tetrazole ring can undergo cycloaddition reactions, forming new heterocyclic compounds. These reactions are often catalyzed by transition metals or other catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]tetrazol-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a probe or a ligand in various biochemical assays.
Medicine: The compound’s potential medicinal properties are of interest. It may be investigated for its activity against certain diseases or as a precursor for drug development.
Industry: In industrial applications, the compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 1-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]tetrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]tetrazol-5-amine can be compared with other similar compounds, such as:
1-[(E)-(2-methoxybenzylidene)amino]-1H-tetrazol-5-amine: This compound lacks the bromine atom, which may result in different chemical reactivity and biological activity.
1-[(E)-(5-chloro-2-methoxyphenyl)methylideneamino]tetrazol-5-amine:
1-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]tetrazol-5-amine: The substitution of the methoxy group with a hydroxy group can significantly alter the compound’s chemical behavior and interactions.
Propriétés
Formule moléculaire |
C9H9BrN6O |
|---|---|
Poids moléculaire |
297.11 g/mol |
Nom IUPAC |
1-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C9H9BrN6O/c1-17-8-3-2-7(10)4-6(8)5-12-16-9(11)13-14-15-16/h2-5H,1H3,(H2,11,13,15)/b12-5+ |
Clé InChI |
NLSNDPDBPTZKQK-LFYBBSHMSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)Br)/C=N/N2C(=NN=N2)N |
SMILES canonique |
COC1=C(C=C(C=C1)Br)C=NN2C(=NN=N2)N |
Solubilité |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


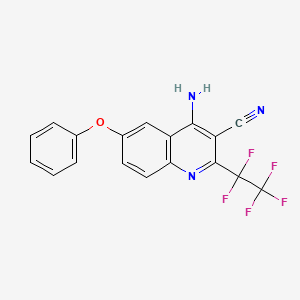
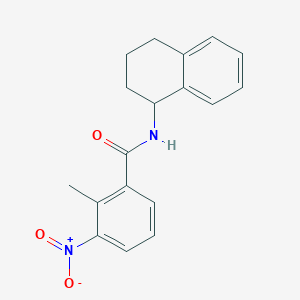
![2-[5-Cyano-1-(dimethylamino)-3-propylpyrrolidin-2-ylidene]propanedinitrile](/img/structure/B14161855.png)
![N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B14161856.png)
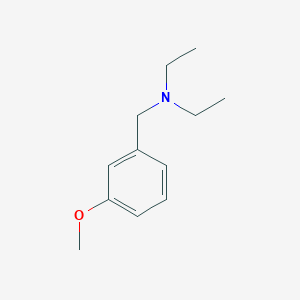
![2-[(4-ethoxyphenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B14161863.png)
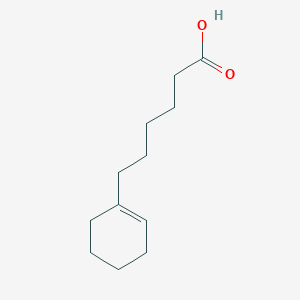
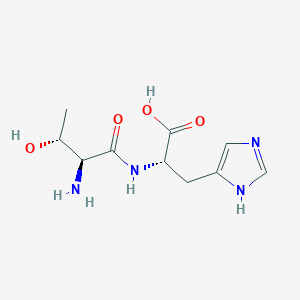
![2-{[5-(2-chlorophenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14161884.png)
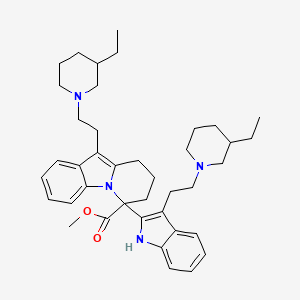
![pentyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14161897.png)
![4-(4-methylphenyl)-1-sulfanyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B14161903.png)

![4-(Bicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B14161928.png)
